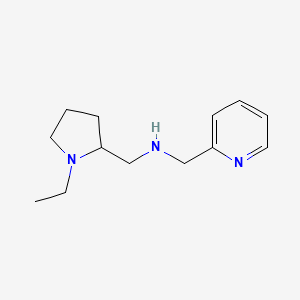

(1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-2-ylmethyl-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-2-ylmethyl-amine” is a chemical compound with the CAS Number: 726162-94-3 . Its IUPAC name is (1-ethyl-2-pyrrolidinyl)-N- (4-pyridinylmethyl)methanamine . The molecular weight of this compound is 219.33 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H21N3/c1-2-16-9-3-4-13(16)11-15-10-12-5-7-14-8-6-12/h5-8,13,15H,2-4,9-11H2,1H3 . This indicates the molecular structure of the compound.

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s worth noting that the nitrogen atom of pyrrolidine, as a secondary amine, confers basicity to the scaffold .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 219.33 . Unfortunately, other specific physical and chemical properties of “this compound” are not available in the retrieved resources.

科学的研究の応用

Synthesis of Pyrrole Derivatives

A multi-component tether catalysis protocol facilitated the synthesis of highly functionalized 4-(pyridin-2-ylmethyl)-2-aminopyrroles (PMAPs) through a cascade reaction involving decarboxylation. This method allowed for the introduction of the pyridin-2-ylmethyl group into heterocyclic compounds, demonstrating its utility in synthesizing pyrrole derivatives and other heterocycles akin to those found in natural products (Kun Li et al., 2019).

Coordination Polymer Synthesis

The compound has been employed in constructing coordination polymers, such as those involving nickel(II) catalyzed by ligands like pyrazolylpyridinamine and pyrazolylpyrroleamine. These polymers exhibited varying properties based on the solvent and co-catalyst used, illustrating the compound's versatility in material science applications (C. Obuah et al., 2014).

Molecular Interaction Studies

Studies on unsymmetrical tripodal amines, including derivatives of (1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-2-ylmethyl-amine, have provided insights into arm length effects and inter- and intramolecular interactions in Cu(II) complex formation. These studies contribute to a deeper understanding of molecular architecture and its influence on complex stability and formation (H. Keypour et al., 2015).

Development of Chemosensors

Bis(pyridine-2-ylmethyl)amine derivatives have been explored as chemosensors for metal ions like Cu2+. These sensors exhibit significant changes upon metal binding, offering potential applications in detecting metal ions in various environments, including biological systems (Xu Zheng et al., 2016).

Safety and Hazards

将来の方向性

The future directions of research on “(1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-2-ylmethyl-amine” are not explicitly mentioned in the available resources. However, pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Therefore, further research could explore its potential applications in medicinal chemistry.

作用機序

References:

- Giovanna Li Petri, et al. “Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.” Topics in Current Chemistry, Volume 379, 2021

- Sigma-Aldrich. “(S)-(-)-1-Methyl-2-pyrrolidinemethanol.”

- NIST Chemistry WebBook. “Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-.”

: Read the full article : Sigma-Aldrich product information : NIST Chemistry WebBook

生化学分析

Biochemical Properties

(1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-2-ylmethyl-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain proteases, influencing their activity and stability . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the reaction rate .

Cellular Effects

The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of key signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling pathways . Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to conformational changes in the enzyme, affecting its activity. Furthermore, it can influence gene expression by binding to DNA or RNA, thereby modulating the transcription or translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that its effects on cellular function can vary, with some cells showing adaptation or resistance to its presence .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance certain biochemical pathways without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where a minimal effective dose is required to achieve the desired biochemical response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and alter the levels of specific metabolites . Additionally, it can influence the activity of cofactors and other molecules involved in metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions can affect its localization and accumulation in different cellular compartments . For instance, it may be preferentially localized in the cytoplasm or nucleus, depending on the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may be localized to the mitochondria or endoplasmic reticulum, where it can exert its biochemical effects .

特性

IUPAC Name |

1-(1-ethylpyrrolidin-2-yl)-N-(pyridin-2-ylmethyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3/c1-2-16-9-5-7-13(16)11-14-10-12-6-3-4-8-15-12/h3-4,6,8,13-14H,2,5,7,9-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEWZRWGYHXXRLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNCC2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390100 |

Source

|

| Record name | (1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-2-ylmethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

727360-98-7 |

Source

|

| Record name | (1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-2-ylmethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4,6-Dimethyl-2,5-dioxo-hexahydro-imidazo-[4,5-d]imidazol-1-yl)-acetic acid](/img/structure/B1351548.png)

![3-Chloro-5-methanesulfonyl-1H-[1,2,4]triazole](/img/structure/B1351549.png)

![1-[(4-Methoxyphenyl)-phenylmethyl]piperazine](/img/structure/B1351553.png)

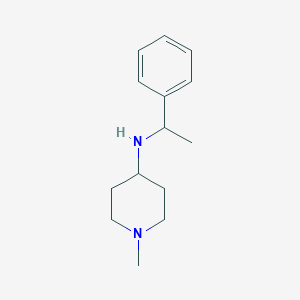

![[1-(4-Methoxy-phenyl)-ethyl]-(1-methyl-piperidin-4-yl)-amine](/img/structure/B1351572.png)

![2-[(5-Methyl-furan-2-ylmethyl)-amino]-ethanol](/img/structure/B1351574.png)